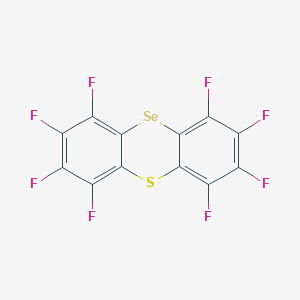

Phenothiaselenin, octafluoro-

Description

Phenothiaselenin, octafluoro- (CAS 19638-34-7) is a fluorinated heterocyclic compound containing sulfur (S) and selenium (Se) in its aromatic ring structure, with eight fluorine substituents. Its molecular formula is C₁₂F₈SSe, and it belongs to the class of perfluorinated organoselenium compounds. The compound’s unique structure combines the electron-withdrawing effects of fluorine with the chalcogen atoms (S/Se), which may confer distinct electronic, thermal, and chemical stability properties.

Properties

CAS No. |

19638-34-7 |

|---|---|

Molecular Formula |

C12F8SSe |

Molecular Weight |

407.2 g/mol |

IUPAC Name |

1,2,3,4,6,7,8,9-octafluorobenzo[b][1,4]benzothiaselenine |

InChI |

InChI=1S/C12F8SSe/c13-1-3(15)7(19)11-9(5(1)17)21-10-6(18)2(14)4(16)8(20)12(10)22-11 |

InChI Key |

XYKMDOPSGZWVHN-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |

Canonical SMILES |

C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |

Synonyms |

Octafluorophenothiaselenin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related octafluorinated cyclic compounds, emphasizing synthesis, stability, physicochemical properties, and applications.

Structural Analogs and Key Differences

Stability and Reactivity

- Phenothiaselenin, octafluoro-: Expected to exhibit high thermal stability due to fluorine’s electronegativity and aromaticity, though selenium may introduce oxidative sensitivity.

- Octafluoro-[6]-prismane : Thermally stable in solution but decomposes in alcohols and during isolation .

- Cyclobutane, octafluoro- : Stable under standard conditions; used in semiconductor manufacturing due to inertness .

Physicochemical Properties

| Property | Phenothiaselenin, octafluoro-* | Cyclobutane, octafluoro- | Cyclopentene, octafluoro- |

|---|---|---|---|

| Molecular Weight (g/mol) | 408 | 200 | 212 |

| Δf G° (kJ/mol) | N/A | -1572.12 | N/A |

| Δvap H° (kJ/mol) | N/A | 0.325 ± 0.020 | 1.2780e-07† |

| Applications | Hypothesized: Dielectric materials | Refrigerants, etching | Plasma etching |

*†Data from uses unconventional units; verify original sources for clarity.

Q & A

Q. What are the foundational methods for synthesizing phenothiaselenin, octafluoro-?

Synthesis typically involves fluorination of the parent heterocyclic structure (phenothiaselenin) using fluorinating agents like sulfur tetrafluoride (SF₄) or halogen exchange reactions. Key steps include optimizing reaction conditions (temperature, solvent polarity) to achieve full substitution of hydrogen atoms with fluorine. Analytical validation via mass spectrometry (e.g., molecular ion peak at m/z 381–1674) and elemental analysis (C, F, S, Se ratios) is critical to confirm purity and structural integrity .

Q. How is phenothiaselenin, octafluoro- characterized structurally and spectroscopically?

Structural elucidation relies on:

- Mass spectrometry (MS): Identification of molecular ion peaks and fragmentation patterns (e.g., C₁₂F₅SSe framework).

- Nuclear magnetic resonance (NMR): ¹⁹F NMR to confirm fluorine substitution patterns.

- X-ray crystallography: For solid-state confirmation of bond lengths and angles, particularly the Se–S and C–F interactions. Cross-referencing with databases like the NIH/EPA Mass Spectral Database ensures consistency in spectral assignments .

Q. What safety protocols are critical when handling phenothiaselenin, octafluoro-?

Due to the toxicity of fluorinated and selenium-containing compounds:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.

- Monitor for acute toxicity (e.g., rodent LC₅₀ values for analogous perfluorinated compounds range from 500 ppb/6H).

- Follow GHS hazard guidelines (e.g., H302 for harmful effects if swallowed) and emergency procedures outlined in safety data sheets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of phenothiaselenin, octafluoro-?

Discrepancies in data (e.g., boiling points, solubility) often arise from impurities or differing synthetic routes. To address this:

- Conduct batch-to-batch comparisons using high-resolution MS and chromatography.

- Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental designs, ensuring reproducibility across labs.

- Cross-validate findings with computational models (e.g., DFT calculations for bond stability) .

Q. What experimental frameworks are suitable for studying environmental persistence of phenothiaselenin, octafluoro-?

Use PICO frameworks to structure studies:

- Population/Problem: Soil/water systems contaminated with fluorinated compounds.

- Intervention: Degradation via UV irradiation or microbial activity.

- Comparison: Baseline degradation rates of non-fluorinated analogs.

- Outcome: Quantify half-life (e.g., via GC-MS) and bioaccumulation potential (log P values). Environmental surveys of perfluoroalkyl compounds (PFCs) provide methodological precedents .

Q. How can mechanistic studies elucidate the reactivity of phenothiaselenin, octafluoro- in catalytic systems?

Design experiments to probe:

- Electron-deficient sites via electrophilic substitution reactions.

- Redox behavior using cyclic voltammetry (Se centers may exhibit unique redox activity).

- Catalytic cycles in cross-coupling reactions, comparing performance to non-fluorinated analogs. Address data variability by standardizing reaction conditions and reporting confidence intervals .

Q. What strategies mitigate biases in toxicity studies of phenothiaselenin, octafluoro-?

- Blinded dosing: Prevent observer bias in in vivo models (e.g., rodent respiratory toxicity assays).

- Negative controls: Include non-fluorinated phenothiaselenin to isolate fluorine-specific effects.

- Meta-analysis: Aggregate data from independent studies to identify trends (e.g., dose-response thresholds) .

Q. How does phenothiaselenin, octafluoro- compare to other perfluorinated heterocycles in materials science applications?

Evaluate:

- Thermal stability via thermogravimetric analysis (TGA).

- Electronic properties using UV-vis and fluorescence spectroscopy.

- Structural analogs: Compare with octafluoronaphthalene (C₁₀F₈) in terms of π-π stacking efficiency and conductivity .

Methodological Considerations

- Data interpretation: Use descriptive vs. causal frameworks to distinguish observed properties (e.g., fluorination-induced hydrophobicity) from mechanistic drivers (e.g., electronegativity effects) .

- Peer review alignment: Structure manuscripts to address gaps highlighted in fluorochemistry journals (e.g., Journal of Fluorine Chemistry), emphasizing comparative analyses and environmental relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.